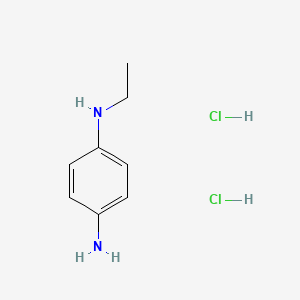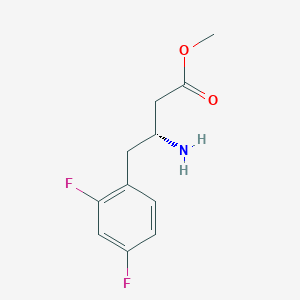
N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide: is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboxamide group linked to a hydroxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-(trifluoromethyl)pyridine-3-carboxylic acid.
Activation of Carboxylic Acid: The carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol under basic conditions (e.g., using triethylamine) to form the desired carboxamide.
The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to handle large volumes of reagents and products. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-5-(trifluoromethyl)pyridine-3-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-5-(trifluoromethyl)pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. The trifluoromethyl group can enhance the bioavailability and metabolic stability of the compound, making it useful in studying enzyme interactions and cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism by which N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyethyl group can facilitate interactions with hydrophilic environments.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)pyridine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)pyridine-3-carboxamide: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
N-(2-Hydroxyethyl)-5-methylpyridine-3-carboxamide: Substitutes the trifluoromethyl group with a methyl group, altering its electronic properties.
Uniqueness
N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances metabolic stability and binding affinity, while the hydroxyethyl group improves solubility and facilitates interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
特性
IUPAC Name |
N-(2-hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(4-13-5-7)8(16)14-1-2-15/h3-5,15H,1-2H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZICCHLMZGIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B8096666.png)


